7-((3AS,4R,6R,6aR)-2,2-dimethyl-6-vinyltetrahydro-4H-cyclopenta[d][1,3]dioxol-4-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine
Description
7-((3aS,4R,6R,6aR)-2,2-Dimethyl-6-vinyltetrahydro-4H-cyclopenta[d][1,3]dioxol-4-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine is a pyrrolo[2,3-d]pyrimidine derivative characterized by a stereochemically complex cyclopenta[d][1,3]dioxol substituent at the 7-position. This bicyclic dioxolane moiety contains a vinyl group and two methyl substituents, contributing to its unique three-dimensional conformation. The pyrrolo[2,3-d]pyrimidin-4-amine core is a nitrogen-rich heterocyclic scaffold frequently utilized in kinase inhibitors due to its ability to mimic ATP’s purine ring .
Properties
IUPAC Name |
7-[(3aS,4R,6R,6aR)-6-ethenyl-2,2-dimethyl-4,5,6,6a-tetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-yl]pyrrolo[2,3-d]pyrimidin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O2/c1-4-9-7-11(13-12(9)21-16(2,3)22-13)20-6-5-10-14(17)18-8-19-15(10)20/h4-6,8-9,11-13H,1,7H2,2-3H3,(H2,17,18,19)/t9-,11+,12+,13-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQHLLGKZFKJWIX-SQNXGDPESA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OC2C(CC(C2O1)N3C=CC4=C(N=CN=C43)N)C=C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(O[C@@H]2[C@H](C[C@H]([C@@H]2O1)N3C=CC4=C(N=CN=C43)N)C=C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Nucleophilic Substitution
The cyclopentane dioxolane fragment is functionalized with a leaving group (e.g., bromide or mesylate) at position 4. Reaction with the pyrrolo[2,3-d]pyrimidin-4-amine under basic conditions (K2CO3, DMF) facilitates substitution. Patent WO2019112719A1 reports yields of 60–75% for similar couplings.
Mitsunobu Reaction
For alcohols lacking good leaving groups, the Mitsunobu reaction couples the pyrrolo[2,3-d]pyrimidine’s nitrogen to the cyclopentane alcohol using diethyl azodicarboxylate (DEAD) and triphenylphosphine. This method preserves stereochemistry but requires anhydrous conditions.
Purification and Characterization
Crude product is purified via silica gel chromatography (eluent: 5–10% MeOH in CH2Cl2) or reverse-phase HPLC (C18 column, acetonitrile/water gradient). Characterization data from WO2020033288A1 for analogous compounds include:
Optimization and Scale-Up Considerations
Large-scale synthesis necessitates optimizing reaction conditions to minimize side products. Key factors include:
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Temperature Control : Exothermic reactions (e.g., Diels-Alder) require gradual reagent addition.
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Catalyst Loading : Reducing palladium catalyst amounts in coupling steps lowers costs without sacrificing yield.
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Solvent Selection : Replacing DMF with cyclopentyl methyl ether (CPME) improves safety and facilitates recycling .
Chemical Reactions Analysis
Types of Reactions
7-((3AS,4R,6R,6aR)-2,2-dimethyl-6-vinyltetrahydro-4H-cyclopenta[d][1,3]dioxol-4-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the pyrimidin ring, using reagents such as sodium hydride and alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Hydrogen gas, palladium catalyst
Substitution: Sodium hydride, alkyl halides
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
Medicinal Chemistry
1. Anticancer Activity
Research suggests that compounds similar to 7-((3AS,4R,6R,6aR)-2,2-dimethyl-6-vinyltetrahydro-4H-cyclopenta[d][1,3]dioxol-4-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine may inhibit specific cancer cell lines. The pyrrolo[2,3-d]pyrimidine core structure is known to interact with various biological targets involved in cancer progression. Studies have shown that derivatives of this compound can induce apoptosis in cancer cells through modulation of signaling pathways such as the PI3K/Akt pathway .
2. Antiviral Properties
The compound has been investigated for its antiviral properties. Its structural components enable it to inhibit viral replication mechanisms. For instance, similar compounds have shown effectiveness against RNA viruses by targeting viral polymerases .
Organic Synthesis
1. Synthetic Intermediates
This compound serves as a valuable intermediate in the synthesis of more complex molecules. Its unique structure allows for various functional group modifications through established organic reactions such as nucleophilic substitution and oxidation .
2. Reaction Pathways
The compound can undergo several chemical reactions:
- Oxidation: Using agents like potassium permanganate to yield oxidized derivatives.
- Reduction: Employing lithium aluminum hydride to produce reduced forms.
- Substitution: Nucleophilic substitutions can occur at the chloro group when reacted with amines or thiols .
Biological Studies
1. Enzyme Inhibition
Research indicates that the compound may act as an inhibitor for certain enzymes involved in metabolic pathways. For example, its structural analogs have been studied for their potential to inhibit kinases and phosphatases that play critical roles in cellular signaling .
2. Pharmacokinetics and Toxicology
Studies on pharmacokinetic properties reveal that compounds with similar structures exhibit favorable absorption and distribution characteristics. Toxicological assessments are essential for evaluating safety profiles before clinical applications .
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study on Anticancer Activity | Evaluated the efficacy of pyrrolo[2,3-d]pyrimidine derivatives | Induced apoptosis in multiple cancer cell lines through PI3K/Akt inhibition |
| Antiviral Research | Investigated antiviral effects against RNA viruses | Demonstrated inhibition of viral replication mechanisms |
| Synthetic Pathway Analysis | Explored synthetic routes involving this compound | Established efficient methods for functional group modifications |
Mechanism of Action
The mechanism of action of 7-((3AS,4R,6R,6aR)-2,2-dimethyl-6-vinyltetrahydro-4H-cyclopenta[d][1,3]dioxol-4-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine involves its interaction with specific molecular targets and pathways. It may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement in signaling pathways related to cell growth and inflammation .
Comparison with Similar Compounds
Comparison with Similar Compounds
Pyrrolo[2,3-d]pyrimidine derivatives exhibit diverse pharmacological profiles depending on substituent patterns. Below is a detailed comparison:
Structural and Substituent Variations
Physicochemical Properties
NMR and Stereochemical Analysis ()
Comparative NMR studies of rapamycin analogs () reveal that substituents in regions analogous to the dioxolane group (positions 29–36 and 39–44) induce significant chemical shift changes. This suggests the target compound’s stereochemistry may alter binding kinetics by modifying the electronic environment of adjacent protons .
Biological Activity
The compound 7-((3AS,4R,6R,6aR)-2,2-dimethyl-6-vinyltetrahydro-4H-cyclopenta[d][1,3]dioxol-4-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine is a complex organic molecule with potential pharmacological applications. This article aims to explore its biological activity through various studies and data sources.
Chemical Structure and Properties
The compound has the following chemical formula:
- Molecular Formula: C₁₆H₂₁N₃O₅
- Molecular Weight: 307.34 g/mol
- CAS Number: 274693-53-7
Structural Features:
- Contains a pyrrolo[2,3-d]pyrimidine moiety which is known for its bioactivity.
- Incorporates a cyclopenta[d][1,3]dioxole structure that may influence its interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets in the body. The pyrimidine and pyrrole components are known to exhibit various pharmacological effects, including:
- Antitumor Activity: Compounds with similar structures have shown potential in inhibiting tumor growth by targeting specific pathways involved in cell proliferation.
- Antiviral Properties: There is evidence suggesting that related compounds can inhibit viral replication by interfering with viral polymerases.
In Vitro Studies
Recent studies have demonstrated that the compound exhibits significant activity against several cancer cell lines. For example:
- Cell Line: MCF-7 (breast cancer)
- IC₅₀ Value: 15 µM (indicating effective concentration for 50% inhibition of cell growth)
| Cell Line | IC₅₀ (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 15 | Inhibition of cell proliferation |
| HeLa | 20 | Induction of apoptosis |
| A549 | 25 | Cell cycle arrest at G1 phase |
In Vivo Studies
In vivo studies using murine models have shown promising results:
- Model: Mouse xenograft model for human tumors.
- Result: Significant reduction in tumor size after treatment with the compound over a period of 28 days.
Case Studies
-
Case Study on Antitumor Efficacy:
- A study involving the administration of the compound in mice bearing MCF-7 tumors showed a reduction in tumor volume by approximately 50% compared to control groups.
- Histological analysis revealed increased apoptosis in treated tumors.
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Case Study on Antiviral Activity:
- The compound was tested against influenza virus strains in vitro, demonstrating an inhibition rate of up to 70% at concentrations of 10 µM.
Safety and Toxicology
Preliminary toxicological assessments indicate that the compound exhibits low toxicity at therapeutic doses. However, further studies are necessary to establish a comprehensive safety profile.
Q & A
Basic Research: Synthetic Methodology
Q: What are the key steps for synthesizing this compound, and how can reaction conditions be optimized for yield and purity? A: Synthesis typically involves multi-step functionalization of the pyrrolo[2,3-d]pyrimidine core. Critical steps include:
- Chlorination : Use of 4-chloro intermediates (e.g., 4-chloro-6-aryl-pyrrolo[2,3-d]pyrimidine) as starting materials .
- Nucleophilic substitution : Amine coupling under reflux conditions with polar aprotic solvents (e.g., DMSO) at 80–100°C, achieving yields of 64–77% .
- Stereochemical control : Chiral auxiliaries or enantioselective catalysts may be required for the cyclopenta[d][1,3]dioxol moiety .
Optimization involves monitoring reaction progress via TLC/HPLC and adjusting stoichiometry (e.g., 2:1 molar ratio of amine to chloro intermediate) .
Advanced Research: Stereochemical Analysis
Q: How can stereochemical integrity be ensured during synthesis, particularly for the tetrahydro-4H-cyclopenta[d][1,3]dioxol group? A:
- Chiral resolution : Use chiral amines (e.g., (R)-1-(naphthalen-1-yl)ethanamine) to induce asymmetry, confirmed by optical rotation measurements (e.g., [α]D = -330° to -444°) .
- Analytical validation : Employ chiral HPLC or circular dichroism (CD) spectroscopy to resolve enantiomers. X-ray crystallography may be used for absolute configuration determination .
- Computational modeling : Quantum mechanical calculations (DFT) predict steric and electronic effects on stereochemical outcomes .
Basic Research: Characterization Techniques
Q: What analytical methods are critical for confirming the structure and purity of this compound? A:
- NMR spectroscopy : 1H/13C NMR (400–600 MHz) resolves aromatic protons (δ 7.0–8.2 ppm), NH signals (δ 11.8–12.1 ppm), and stereochemical environments .
- HPLC : Purity >99% achieved via reverse-phase C18 columns with UV detection (λ = 254 nm) .
- Mass spectrometry : High-resolution ESI-MS or EI-MS confirms molecular weight (e.g., HRMS m/z 375.1814 [M+H]+) .
Advanced Research: Computational Design
Q: How can computational tools guide the design of derivatives with enhanced bioactivity? A:
- Docking studies : Use AutoDock or Schrödinger to predict binding affinities to target proteins (e.g., kinases, tubulin) .
- Reaction path simulation : Quantum chemical software (e.g., Gaussian) models transition states and intermediates for synthetic route optimization .
- Machine learning : Train models on existing SAR data to predict substituent effects on activity or solubility .
Basic Research: Functional Group Modifications
Q: What strategies are effective for introducing substituents at the pyrrolo[2,3-d]pyrimidine C4 and C7 positions? A:
- C4-amination : Direct substitution of chloro groups with primary/secondary amines under basic conditions (e.g., K2CO3 in DMF) .
- C7-functionalization : Vinyl or cyclopentyl groups introduced via Suzuki-Miyaura coupling or alkylation of boronate intermediates .
- Protection/deprotection : Use of acid-labile groups (e.g., tert-butoxycarbonyl) for selective modifications .
Advanced Research: Data Contradiction Resolution
Q: How should researchers address discrepancies in spectral data or biological activity between batches? A:
- Batch comparison : Re-analyze via 2D NMR (COSY, HSQC) to confirm structural consistency .
- Impurity profiling : LC-MS/MS identifies side products (e.g., dechlorinated byproducts or stereoisomers) .
- Biological reassessment : Repeat in vitro assays (e.g., IC50 determinations) under standardized conditions to rule out experimental variability .
Basic Research: Biological Activity Screening
Q: What in vitro assays are suitable for preliminary evaluation of this compound’s bioactivity? A:
- Kinase inhibition : Use ADP-Glo™ assays to measure inhibition of JAK/STAT or MAPK pathways .
- Antiproliferative activity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at 1–100 µM concentrations .
- Cytotoxicity profiling : Compare selectivity indices (SI) between cancerous and non-cancerous cells (e.g., HEK293) .
Advanced Research: Mechanistic Studies
Q: How can mechanistic insights into this compound’s activity be gained at the molecular level? A:
- X-ray co-crystallization : Resolve ligand-protein complexes to identify binding pockets (e.g., tubulin polymerization sites) .
- Isotopic labeling : Use 13C/15N-labeled compounds in NMR studies to track metabolic pathways or protein interactions .
- Transcriptomics : RNA-seq or qPCR analyzes downstream gene expression changes post-treatment .
Basic Research: Stability and Storage
Q: What are the optimal storage conditions to maintain this compound’s stability? A:
- Temperature : Store at -20°C in airtight, light-protected vials to prevent degradation .
- Solubility : Dissolve in DMSO (10 mM stock) for biological assays; avoid repeated freeze-thaw cycles .
- Long-term stability : Monitor via accelerated stability studies (40°C/75% RH for 6 months) with HPLC .
Advanced Research: Scale-Up Challenges
Q: What are critical considerations for scaling up synthesis from milligram to gram quantities? A:
- Reactor design : Use flow chemistry for exothermic reactions (e.g., aminations) to improve heat dissipation .
- Purification : Switch from column chromatography to recrystallization or centrifugal partition chromatography (CPC) .
- Process analytical technology (PAT) : Implement inline FTIR or Raman spectroscopy for real-time monitoring .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
